molecular formula C6H6O2S2 B13618923 5-(Sulfanylmethyl)thiophene-3-carboxylic acid CAS No. 61855-00-3

5-(Sulfanylmethyl)thiophene-3-carboxylic acid

Katalognummer: B13618923
CAS-Nummer: 61855-00-3
Molekulargewicht: 174.2 g/mol
InChI-Schlüssel: IFHTWOWZKQWIPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Sulfanylmethyl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a sulfanylmethyl group at the 5-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(sulfanylmethyl)thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of thiophene-3-carboxylic acid with a suitable sulfanylmethylating agent under controlled conditions. For instance, the reaction of thiophene-3-carboxylic acid with methanesulfenyl chloride in the presence of a base like triethylamine can yield the desired product .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Sulfanylmethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

5-(Sulfanylmethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(sulfanylmethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfanylmethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the thiophene ring can contribute to its electronic properties and stability .

Vergleich Mit ähnlichen Verbindungen

  • 5-(Methylsulfanyl)thiophene-3-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-(Sulfanylmethyl)thiophene-3-carboxylic acid

Comparison: 5-(Sulfanylmethyl)thiophene-3-carboxylic acid is unique due to the presence of both a sulfanylmethyl group and a carboxylic acid group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

61855-00-3

Molekularformel

C6H6O2S2

Molekulargewicht

174.2 g/mol

IUPAC-Name

5-(sulfanylmethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C6H6O2S2/c7-6(8)4-1-5(2-9)10-3-4/h1,3,9H,2H2,(H,7,8)

InChI-Schlüssel

IFHTWOWZKQWIPS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC=C1C(=O)O)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.